Benzene-1,4-diyl bis(diphenylacetate)
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Overview
Description
4-[(2,2-DIPHENYLACETYL)OXY]PHENYL 2,2-DIPHENYLACETATE is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple phenyl groups and ester linkages, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-DIPHENYLACETYL)OXY]PHENYL 2,2-DIPHENYLACETATE typically involves the esterification of 4-hydroxyphenyl 2,2-diphenylacetate with 2,2-diphenylacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-DIPHENYLACETYL)OXY]PHENYL 2,2-DIPHENYLACETATE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
Scientific Research Applications
4-[(2,2-DIPHENYLACETYL)OXY]PHENYL 2,2-DIPHENYLACETATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2,2-DIPHENYLACETYL)OXY]PHENYL 2,2-DIPHENYLACETATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-DIPHENYLACETOXY-N-METHYLPIPERIDINE METHIODIDE: Shares structural similarities but differs in its functional groups and biological activity.
4-[(2,2-DIPHENYLACETYL)OXY]-1,1-DIMETHYLPIPERIDINIUM IODIDE: Another related compound with distinct chemical properties and applications.
Uniqueness
4-[(2,2-DIPHENYLACETYL)OXY]PHENYL 2,2-DIPHENYLACETATE is unique due to its specific ester linkages and multiple phenyl groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C34H26O4 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[4-(2,2-diphenylacetyl)oxyphenyl] 2,2-diphenylacetate |
InChI |
InChI=1S/C34H26O4/c35-33(31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)37-29-21-23-30(24-22-29)38-34(36)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24,31-32H |
InChI Key |
VDSQPDKUINJBTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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